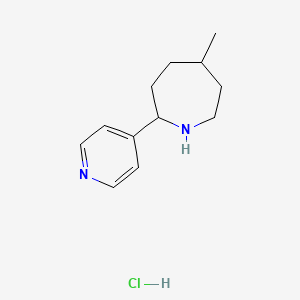

5-Methyl-2-(pyridin-4-yl)azepane hydrochloride

Description

5-Methyl-2-(pyridin-4-yl)azepane hydrochloride is a heterocyclic organic compound featuring a seven-membered azepane ring substituted with a methyl group at the 5-position and a pyridin-4-yl group at the 2-position. The hydrochloride salt form enhances its aqueous solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name |

5-methyl-2-pyridin-4-ylazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-10-2-3-12(14-9-4-10)11-5-7-13-8-6-11;/h5-8,10,12,14H,2-4,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBJPFNHXGHEEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(NCC1)C2=CC=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(pyridin-4-yl)azepane hydrochloride typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors. One common method is the intramolecular cyclization of a linear precursor containing a nitrogen atom and a suitable leaving group.

Introduction of the Pyridin-4-yl Group: The pyridin-4-yl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of pyridine with a halogenated azepane intermediate.

Methylation: The methyl group can be introduced through a methylation reaction using a suitable methylating agent, such as methyl iodide, under basic conditions.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 5-Methyl-2-(pyridin-4-yl)azepane hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(pyridin-4-yl)azepane hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert functional groups such as ketones or nitro groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols to replace leaving groups such as halides.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, aryl halides, and nucleophiles like amines, thiols, and alcohols.

Coupling Reactions: Palladium catalysts, boronic acids, and suitable bases like potassium carbonate or sodium hydroxide.

Major Products Formed

Oxidation: Ketones, carboxylic acids, and aldehydes.

Reduction: Alcohols, amines, and hydrocarbons.

Substitution: Substituted azepanes with various functional groups.

Coupling Reactions: Biaryl or alkyl-aryl compounds.

Scientific Research Applications

5-Methyl-2-(pyridin-4-yl)azepane hydrochloride has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

Biological Studies: The compound can be used in studies to investigate its biological activity, including its potential as an enzyme inhibitor or receptor ligand.

Material Science: It may be used in the development of novel materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pyridin-4-yl)azepane hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The pyridin-4-yl group can facilitate binding to aromatic residues in the active site of enzymes or receptors, while the azepane ring can provide conformational flexibility and enhance binding affinity.

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural differences between 5-methyl-2-(pyridin-4-yl)azepane hydrochloride and similar compounds:

Physicochemical and Pharmacological Implications

Ring Size and Flexibility :

The seven-membered azepane ring in the target compound introduces greater conformational flexibility compared to six-membered piperidine or pyridine derivatives (e.g., 5-methyl-2-(piperidin-4-yloxy)pyridine HCl). This flexibility may enhance binding to less rigid biological targets but could reduce metabolic stability .- In contrast, the oxazole and tetrazole groups in Compound 13o () increase polarity and π-π stacking capacity, which may enhance solubility but limit blood-brain barrier (BBB) penetration . The trifluoromethyl group in the pyrido-pyridazine derivative () introduces strong electron-withdrawing effects, likely improving metabolic resistance but reducing basicity compared to the target compound .

Salt Form and Solubility :

Both the target compound and 5-methyl-2-(piperidin-4-yloxy)pyridine HCl are hydrochloride salts, favoring aqueous solubility. However, the quaternary ammonium structure in the Amprolmix-UK ingredient () results in permanent positive charge, drastically increasing solubility but limiting membrane permeability .

Research Findings and Hypotheses

Synthetic Accessibility :

The target compound’s synthesis likely involves reductive amination or nucleophilic substitution, similar to the methods used for Compound 13o (54% yield over two steps, ). Piperidine-based analogs () may exhibit higher synthetic yields due to the stability of six-membered rings .- The absence of aromatic heterocycles (e.g., oxazole or tetrazole) in the target compound may reduce off-target effects compared to Compound 13o .

Biological Activity

5-Methyl-2-(pyridin-4-yl)azepane hydrochloride, a compound with the CAS number 1346605-28-4, has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of 5-Methyl-2-(pyridin-4-yl)azepane hydrochloride is characterized by:

- Azepane Ring : A seven-membered saturated ring which contributes to the compound's conformational flexibility.

- Pyridin-4-yl Group : A pyridine ring that enhances interaction with biological targets.

- Methyl Group : Positioned at the 5th carbon of the azepane ring, potentially influencing the compound's lipophilicity and biological interactions.

The biological activity of 5-Methyl-2-(pyridin-4-yl)azepane hydrochloride is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the pyridine moiety allows for effective binding to aromatic residues in active sites, while the azepane structure provides necessary spatial orientation and flexibility for these interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in neurotransmission pathways.

- Receptor Modulation : It may function as a ligand for certain receptors, potentially modulating their activity which could be beneficial in treating central nervous system disorders.

Biological Activity

Research indicates that 5-Methyl-2-(pyridin-4-yl)azepane hydrochloride exhibits a range of biological activities:

- CNS Activity : Preliminary studies suggest potential applications in treating disorders such as anxiety and depression due to its interaction with neurotransmitter systems.

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating that this compound may also possess antimicrobial properties.

Comparative Biological Activity Table

Case Studies and Research Findings

- CNS Disorders : A study highlighted the potential of azepane derivatives in modulating serotonin receptors, suggesting that 5-Methyl-2-(pyridin-4-yl)azepane hydrochloride could be explored further for therapeutic effects in anxiety and depression management .

- Antimicrobial Activity : In comparative studies, related compounds demonstrated significant antibacterial effects against resistant strains of E. coli and Staphylococcus aureus, indicating that 5-Methyl-2-(pyridin-4-yl)azepane hydrochloride may also exhibit similar properties .

- Synthetic Applications : This compound serves as a valuable intermediate in organic synthesis, facilitating the development of more complex molecules with potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.